![molecular formula C12H13ClN2O B2421486 (3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one CAS No. 1057113-82-2](/img/structure/B2421486.png)

(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one

Descripción general

Descripción

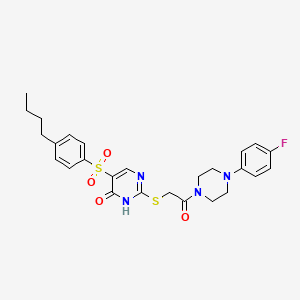

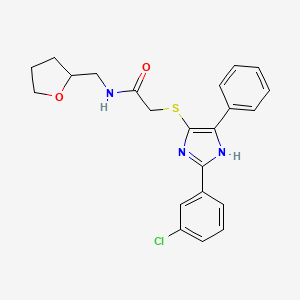

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanone ring with a hydrazinylidene group at the 3-position and a 4-chlorophenyl group attached to the hydrazinylidene. Further structural analysis would require more specific data or computational modeling.Aplicaciones Científicas De Investigación

Antimicrobial Activities

- A study by Hafez, El-Gazzar, and Zaki (2016) explored the synthesis of novel spiro compounds, including derivatives of cyclohexanones, which exhibited potent antimicrobial activities against both Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).

Crystal Structure and Characterization

- Özer et al. (2009) investigated N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which included a compound with 4-chlorophenyl substitution. Their research provided detailed crystal structures of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).

Antibacterial Activity

- A study by Anusevičius et al. (2014) on the cyclization reaction of N-(4-chlorophenyl)-β-alanine led to the formation of various derivatives, some of which showed weak antibacterial activity (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).

Synthesis and Structural Insights

- Research by Shi et al. (2007) involved the synthesis of a compound with a structure closely related to the one , providing insights into its potential applications in chemical synthesis (Shi, Da-qing, Jing-wen, Yao, Hao, Li, Xiao-yue, Wang, & Xiang-shan, 2007).

pH-Dependent Structural Interconversion

- Pană et al. (2017) explored the behavior of a similar compound in different pH conditions, highlighting its potential as a pH sensor (Pană, Păușescu, Shova, Badea, Tudose, Silion, Costişor, & Cseh, 2017).

Novel Synthesis and Antimicrobial Agents

- Sayed, Morsy, and Kotb (2010) developed a method for synthesizing thiazolidin-4-one derivatives, demonstrating their potential as antimicrobial agents (Sayed, Morsy, & Kotb, 2010).

Synthesis and Molecular Docking Studies

- Topal, Zorlu, and Karapınar (2021) synthesized a hydrazone-pyridine compound with structural similarities, and investigated its binding affinity to COVID-19 main protease, indicating potential applications in drug discovery (Topal, Zorlu, & Karapınar, 2021).

Propiedades

IUPAC Name |

(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(16)8-11/h4-7,14H,1-3,8H2/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNOLRGMLTVKMK-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NNC2=CC=C(C=C2)Cl)CC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N/NC2=CC=C(C=C2)Cl)/CC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831467 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)

![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2421411.png)

![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)

![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)

![N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2421424.png)

![ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2421425.png)